Pyridine, 4-[(2,6-diphenyl-4H-pyran-4-ylidene)methyl]-2,6-diphenyl-
Description
Pyridine, 4-[(2,6-diphenyl-4H-pyran-4-ylidene)methyl]-2,6-diphenyl- is a complex organic compound that features a pyridine ring substituted with a 4-[(2,6-diphenyl-4H-pyran-4-ylidene)methyl] group. This compound is notable for its unique structure, which combines the properties of both pyridine and pyran derivatives, making it a subject of interest in various fields of scientific research.
Properties
CAS No. |
61274-40-6 |
|---|---|
Molecular Formula |
C35H25NO |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
4-[(2,6-diphenylpyran-4-ylidene)methyl]-2,6-diphenylpyridine |
InChI |
InChI=1S/C35H25NO/c1-5-13-28(14-6-1)32-22-26(23-33(36-32)29-15-7-2-8-16-29)21-27-24-34(30-17-9-3-10-18-30)37-35(25-27)31-19-11-4-12-20-31/h1-25H |
InChI Key |
AVPVBRLPTRDTNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C=C4C=C(OC(=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 4-[(2,6-diphenyl-4H-pyran-4-ylidene)methyl]-2,6-diphenyl- typically involves multicomponent reactions (MCRs) due to their high efficiency, atom economy, and green reaction conditions . One common synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-[(2,6-diphenyl-4H-pyran-4-ylidene)methyl]-2,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyran-4-one derivatives.
Reduction: Reduction reactions can convert the pyran ring to a dihydropyran structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the pyran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyridine and pyran derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Pyridine, 4-[(2,6-diphenyl-4H-pyran-4-ylidene)methyl]-2,6-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which pyridine, 4-[(2,6-diphenyl-4H-pyran-4-ylidene)methyl]-2,6-diphenyl- exerts its effects involves interactions with various molecular targets and pathways. The pyridine ring can interact with biological receptors, while the pyran moiety may participate in redox reactions and other biochemical processes. These interactions can modulate cellular functions and lead to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 4-ethyl-2,6-dimethyl-: A simpler pyridine derivative with different substituents.
4-Pyridinol: A hydroxylated pyridine compound with distinct chemical properties.
4H-Pyran, 4-(2,6-diphenyl-4H-pyran-4-ylidene)-2,6-diphenyl-: A closely related compound with a similar structure but lacking the pyridine ring.
Uniqueness
Pyridine, 4-[(2,6-diphenyl-4H-pyran-4-ylidene)methyl]-2,6-diphenyl- is unique due to its combination of pyridine and pyran structures, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
